molecular formula C9H15N3O2S B12534981 Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate CAS No. 820231-13-8

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate

Cat. No.: B12534981
CAS No.: 820231-13-8
M. Wt: 229.30 g/mol
InChI Key: MUNZHJKCKBBJIJ-UHFFFAOYSA-N
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Description

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate: is a chemical compound with a unique structure that includes a thiazole ring, an amino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate typically involves the reaction of Boc anhydride with ethanol, followed by the addition of an aqueous ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar steps as laboratory synthesis but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions with aryl halides typically yield N-Boc-protected anilines .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .

Biology and Medicine

In biology and medicine, this compound is used in the development of pharmaceuticals and bioconjugation experiments. Its ability to form stable bonds with various biomolecules makes it valuable in drug design and delivery .

Industry

In the industrial sector, this compound is used as a chemical intermediate in the production of various organic compounds. Its stability and reactivity make it suitable for large-scale chemical manufacturing .

Mechanism of Action

The mechanism of action of tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The thiazole ring and amino group allow it to form stable complexes with metal ions and other biomolecules. These interactions can influence various biochemical pathways, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl [(2-amino-1,3-thiazol-5-yl)methyl]carbamate is unique due to its combination of a thiazole ring, amino group, and carbamate group. This combination provides a distinct set of chemical properties and reactivity patterns, making it valuable in various scientific and industrial applications.

Properties

CAS No.

820231-13-8

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

tert-butyl N-[(2-amino-1,3-thiazol-5-yl)methyl]carbamate

InChI

InChI=1S/C9H15N3O2S/c1-9(2,3)14-8(13)12-5-6-4-11-7(10)15-6/h4H,5H2,1-3H3,(H2,10,11)(H,12,13)

InChI Key

MUNZHJKCKBBJIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN=C(S1)N

Origin of Product

United States

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